
1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and an oxo group at position 1, making it a unique derivative of pyrimidine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with an oxidizing agent to introduce the oxo group at position 1. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4-dioxo derivatives, while reduction can produce 1-hydroxy-4-phenyl derivatives .
科学的研究の応用
1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism by which 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo and phenyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Pyrimidine Derivatives: Compounds like thymine, cytosine, and uracil share the pyrimidine core but differ in functional groups.
Oxazole Derivatives: These compounds have a similar structure but contain an oxygen atom in the ring.
Benzimidazole Derivatives: These compounds have a fused benzene and imidazole ring, offering different biological activities
Uniqueness: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a phenyl ring makes it a versatile compound for various applications .
特性
CAS番号 |
88070-45-5 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
1-oxido-4-phenylpyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-12(14)7-11-10(9)8-4-2-1-3-5-8/h1-7,13H |
InChIキー |
AKPVYPUCEJKEHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=[N+](C=C2O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
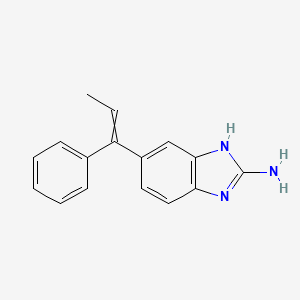
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
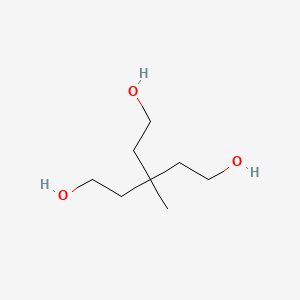
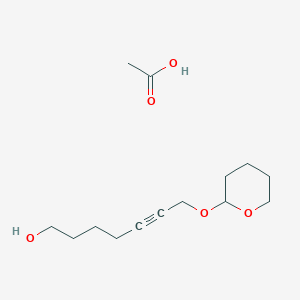
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
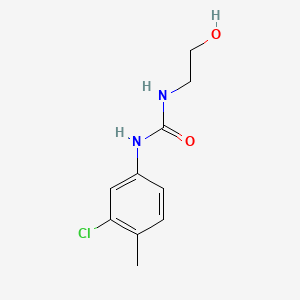
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
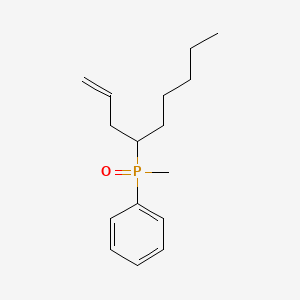
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
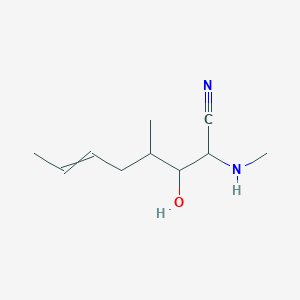
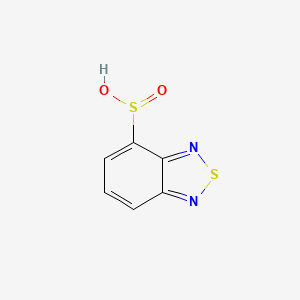
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
